4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine
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Overview
Description
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridazine moiety, and a fluorinated pyrimidine core. These structural features contribute to its potential biological activities and applications in various scientific domains.
Preparation Methods
The synthesis of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyridazine derivative.
Fluorination and Methylation: The fluorine and methyl groups can be introduced through selective halogenation and alkylation reactions, respectively.
Final Coupling: The final step involves coupling the pyrrolidine, pyridazine, and pyrimidine fragments through appropriate linking reactions, such as Suzuki-Miyaura coupling or other cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include catalysts (e.g., palladium), solvents (e.g., dichloromethane), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cognitive and attentional disorders, schizophrenia, and other neurological conditions.
Biological Research: It is used in biological assays to investigate its effects on various cellular and molecular pathways, including its interaction with histamine receptors.
Industrial Applications: The compound may be used as a building block in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as histamine H3 receptors . By acting as an antagonist or inverse agonist at these receptors, the compound can modulate neurotransmitter release and influence cognitive and attentional processes. The pathways involved include the inhibition of histamine receptor signaling and the subsequent effects on downstream signaling cascades.
Comparison with Similar Compounds
4-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoro-6-methylpyrimidine can be compared with other similar compounds, such as:
CEP-26401 (Irdabisant): A potent histamine H3 receptor antagonist with similar pharmacological properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C17H20FN5O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C17H20FN5O/c1-11-16(18)17(20-10-19-11)23-7-6-12(8-23)9-24-15-5-4-14(21-22-15)13-2-3-13/h4-5,10,12-13H,2-3,6-9H2,1H3 |
InChI Key |
COIWJKMGHOOMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCC(C2)COC3=NN=C(C=C3)C4CC4)F |
Origin of Product |
United States |
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